
3-Amino-2-tert-butylphenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-tert-butylphenylamine, also known as 2-Amino-4-tert-butylphenol, is an organic compound with the molecular formula C10H15NO. It is a tertiary amine and an aromatic amine. This compound is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-Amino-2-tert-butylphenylamine is not fully understood. However, it is believed to act as a reducing agent due to the presence of the amino group and the tert-butyl group. It can also act as a nucleophile due to the presence of the amino group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-2-tert-butylphenylamine have not been extensively studied. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-2-tert-butylphenylamine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 3-Amino-2-tert-butylphenylamine. One potential area of research is the development of new synthetic methods for the compound that can improve yield and reduce the use of hazardous chemicals. Another area of research is the exploration of its potential applications in the field of organic electronics, such as in the development of new OLEDs and organic solar cells. Additionally, further studies are needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of 3-Amino-2-tert-butylphenylamine can be achieved through several methods. One of the most commonly used methods is the reduction of 3-nitro-2-tert-butylphenylamine using a reducing agent such as iron or zinc. Another method involves the reduction of 3-amino-2,6-dimethylphenol using sodium borohydride. The yield of the synthesis process can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-tert-butylphenylamine has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic solar cells. It has also been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of other organic compounds.
Eigenschaften
Produktname |
3-Amino-2-tert-butylphenylamine |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2-tert-butylbenzene-1,3-diamine |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6H,11-12H2,1-3H3 |
InChI-Schlüssel |
KWTZFUAWBOIKBN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC=C1N)N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC=C1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)

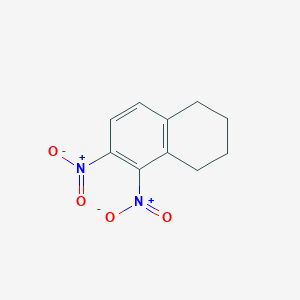
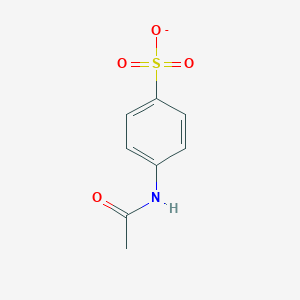
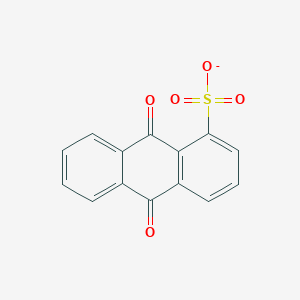
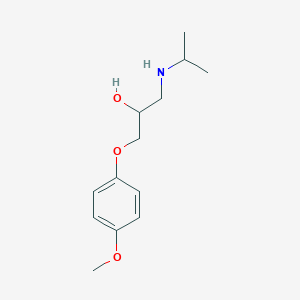
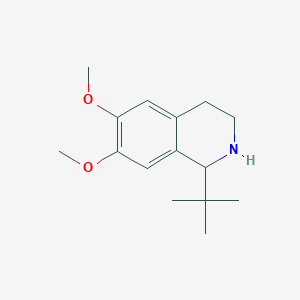

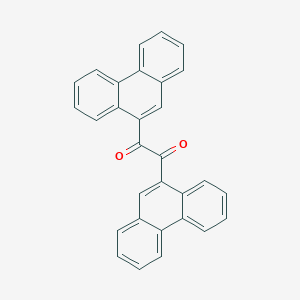


![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)